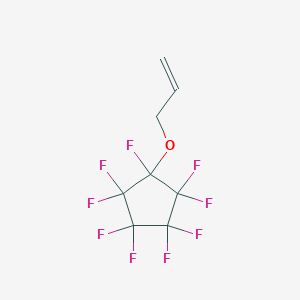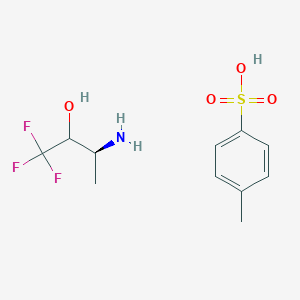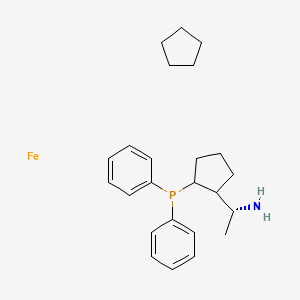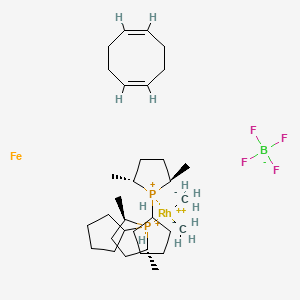
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, is an important chemical compound in the field of organic chemistry. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic compounds. The compound is also used for a variety of scientific research applications, such as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, has several important scientific research applications. It is used as a reagent in biochemical and physiological studies, as well as for the synthesis of various organic compounds. It is also used for the synthesis of pharmaceuticals, such as anti-cancer drugs. Additionally, it is used as a precursor for the synthesis of other important compounds, such as 4-chloro-3-methyl-2-phenylsulfonyl-phenylhydrazine.
Mecanismo De Acción
The mechanism of action of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the synthesis of proteins. Additionally, it is thought to act as an antioxidant, as it can scavenge reactive oxygen species.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, are not fully known. However, it is believed to have anti-inflammatory and anti-cancer properties, as well as being able to inhibit the growth of certain bacteria. Additionally, it is thought to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, for lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of using this compound for lab experiments is that it is toxic and should be handled with care.
Direcciones Futuras
The future directions of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, are numerous. It could be used in the development of new pharmaceuticals, as well as in the synthesis of other organic compounds. Additionally, it could be used in biochemistry and physiology studies to further our understanding of the effects of certain enzymes and other biochemical pathways. It could also be used in the development of new drugs, such as anti-cancer drugs. Finally, it could be used in the development of new technologies, such as biosensors, for the detection of various compounds.
Métodos De Síntesis
The synthesis of 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%, is achieved through a two-step reaction process. The first step involves the reaction of 4-phenylsulfonyl-2-trifluoromethylphenol with ammonium hydroxide in aqueous solution. This reaction yields 4-phenylsulfonyl-2-trifluoromethylphenylhydrazine, 96%. The second step involves the reaction of 4-phenylsulfonyl-2-trifluoromethylphenylhydrazine, 96%, with aqueous sodium hydroxide. This reaction yields the desired 4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine, 96%.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)-2-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-8-10(6-7-12(11)18-17)21(19,20)9-4-2-1-3-5-9/h1-8,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYGUILPGAMJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-2-(trifluoromethyl)phenylhydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)


![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)








![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)